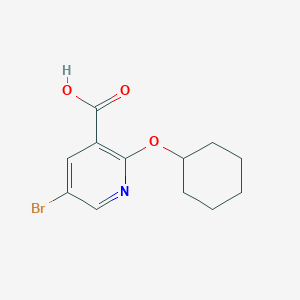

5-Bromo-2-(cyclohexyloxy)nicotinic acid

Description

Overview of 5-Bromo-2-(cyclohexyloxy)nicotinic acid

This compound is a substituted pyridinecarboxylic acid derivative characterized by its molecular formula C₁₂H₁₄BrNO₃ and molecular weight of 300.15 grams per mole. The compound features a pyridine ring system with a carboxylic acid functional group at the 3-position, a bromine atom at the 5-position, and a cyclohexyloxy substituent at the 2-position. This specific substitution pattern creates a unique chemical entity that combines the electron-withdrawing properties of the bromine atom with the bulky, lipophilic characteristics of the cyclohexyloxy group.

The systematic name for this compound, according to International Union of Pure and Applied Chemistry nomenclature, is 5-bromo-2-(cyclohexyloxy)pyridine-3-carboxylic acid. The compound appears as a crystalline solid under standard conditions and demonstrates solubility in various organic solvents, making it suitable for diverse synthetic applications. The structural features of this compound contribute to its distinctive physicochemical properties, including a calculated density of 1.5±0.1 grams per cubic centimeter and a predicted boiling point of 406.6±45.0 degrees Celsius at 760 millimeters of mercury.

The presence of the cyclohexyloxy group introduces conformational complexity to the molecule, as the cyclohexyl ring can adopt various chair conformations, potentially influencing the compound's reactivity and binding characteristics. This structural feature distinguishes it from simpler nicotinic acid derivatives and contributes to its potential utility in medicinal chemistry applications. The compound has been assigned the MDL number MFCD11100059, facilitating its identification and cataloging in chemical databases.

Historical context and discovery

The development of this compound can be traced to the broader historical context of nicotinic acid derivative research, which has roots extending back to the early twentieth century discoveries of nicotinic acid's biological significance. Nicotinic acid, also known as niacin or vitamin B₃, was first isolated from liver extracts in 1912 and subsequently identified as an essential nutrient for preventing pellagra. The recognition of nicotinic acid's importance in biological systems spurred extensive research into its derivatives and analogs.

The systematic exploration of halogenated nicotinic acid derivatives gained momentum in the mid-twentieth century as researchers sought to understand structure-activity relationships and develop compounds with enhanced pharmacological properties. The introduction of bromine substituents into the nicotinic acid framework was particularly significant, as bromine atoms provide useful synthetic handles for further chemical transformations while potentially modulating biological activity. Historical patent literature from the 1990s documents various methods for synthesizing 5-bromonicotinic acid, establishing the foundational chemistry that would later enable the development of more complex derivatives.

The specific incorporation of cyclohexyloxy functionality at the 2-position of bromonicotinic acid represents a more recent development in the field, likely emerging from contemporary medicinal chemistry efforts to optimize lipophilicity and molecular recognition properties. The cyclohexyloxy group serves multiple purposes in drug design, including modulation of solubility characteristics, enhancement of membrane permeability, and potential improvement of receptor binding affinity. The compound's appearance in chemical catalogs and research literature suggests its development occurred within the past two decades, coinciding with advances in synthetic methodology and high-throughput screening technologies.

Relevance in contemporary chemical research

This compound occupies an important position in contemporary chemical research due to its multifaceted utility as a synthetic intermediate and its potential biological activities. The compound's relevance is particularly evident in the field of heterocyclic chemistry, where brominated pyridine derivatives serve as crucial building blocks for complex molecular architectures. The bromine substituent at the 5-position provides an excellent leaving group for various substitution reactions, including Suzuki-Miyaura coupling reactions, which have become indispensable tools in modern organic synthesis.

Recent research has highlighted the compound's utility in the development of chemical delivery systems and pharmaceutical intermediates. The cyclohexyloxy functionality contributes to the compound's lipophilic character, potentially enhancing its ability to cross biological membranes and interact with hydrophobic binding sites in target proteins. This characteristic makes the compound particularly valuable in the design of central nervous system-active agents and other therapeutics requiring efficient tissue penetration.

Contemporary synthetic chemistry has increasingly focused on the development of functionalized nicotinic acid derivatives for applications in materials science and coordination chemistry. The presence of multiple functional groups in this compound, including the carboxylic acid, ether linkage, and halogen substituent, provides numerous opportunities for chemical modification and incorporation into larger molecular frameworks. Research groups have explored the compound's potential as a ligand in metal coordination complexes and as a precursor for the synthesis of novel heterocyclic systems.

The compound's relevance extends to the field of medicinal chemistry, where structure-activity relationship studies have identified brominated nicotinic acid derivatives as promising scaffolds for drug development. The ability to systematically modify the substitution pattern around the pyridine ring while maintaining the core nicotinic acid functionality allows researchers to fine-tune pharmacological properties and optimize therapeutic efficacy. Current research initiatives continue to explore the compound's potential in various therapeutic areas, including neurology, oncology, and infectious diseases.

Scope and objectives of the research

The scope of research surrounding this compound encompasses multiple interconnected areas of investigation, each contributing to a comprehensive understanding of the compound's properties and potential applications. Primary research objectives include the development of efficient synthetic methodologies for large-scale preparation of the compound, optimization of purification techniques to achieve high purity levels required for pharmaceutical applications, and systematic characterization of its physicochemical properties.

A significant research focus involves the exploration of structure-activity relationships through the synthesis and evaluation of closely related analogs. This includes investigation of alternative alkoxy substituents at the 2-position, evaluation of different halogen substitutions at the 5-position, and assessment of modifications to the carboxylic acid functionality. Such studies aim to identify the structural features most critical for biological activity and to guide the design of optimized compounds with enhanced therapeutic potential.

Current research objectives also encompass the development of novel synthetic transformations utilizing this compound as a starting material or key intermediate. This includes investigation of cross-coupling reactions, cyclization processes, and functional group interconversions that can access structurally diverse compound libraries. The bromine substituent provides particular opportunities for palladium-catalyzed transformations, which have become increasingly important in modern pharmaceutical synthesis.

The research scope extends to comprehensive biological evaluation, including assessment of the compound's interactions with various molecular targets and investigation of its pharmacokinetic properties. Molecular docking studies and biochemical assays are employed to understand binding mechanisms and identify potential therapeutic applications. Additionally, research efforts focus on understanding the compound's stability under various conditions, its metabolic fate in biological systems, and its environmental impact, ensuring responsible development and application of this chemical entity.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-cyclohexyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBYYOCVBHONDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Nicotinic Acid Derivatives

Method: Nicotinic acid is reacted with thionyl chloride to form the corresponding acid chloride intermediate under heating (around 70–80 °C). Bromine is then added gradually in the presence of a Lewis acid catalyst or powdered iron (Fe) as a catalyst to promote selective bromination at the 5-position of the pyridine ring.

| Entry | Nicotinic Acid (g, mol) | Thionyl Chloride (ml, mol) | Fe Catalyst (% w/w) | Bromine (ml, mol) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 50 (0.406) | 70 (0.96) | 2 | 40 (0.78) | 70 | 6 (reflux) | 93 | Standard method with 2% Fe |

| 2 | 50 (0.406) | 70 (0.96) | 0.5 | 40 (0.78) | 70 | 6 (reflux) | 90 | Lower catalyst loading |

| 3 | 50 (0.408) | 70 (0.96) | 5 | 40 (0.78) | 70 | 6 (reflux) | 95 | Higher catalyst loading |

| 4 | 50 (0.406) | 70 (0.96) | 7 | 40 (0.78) | 70 | 6 (reflux) | 89 | Excess catalyst, no yield benefit |

| 5 | 50 (0.406) | 70 (0.96) | 0.2 | 40 (0.78) | 70 | 6 (reflux) | 63 | Insufficient catalyst |

| 6 | 50 (0.406) | 70 (0.96) | 0.2 | 40 (0.78) | 70 | 10 (reflux) | 72 | Longer reaction time improves yield |

- Summary: The optimal catalyst loading is between 1–3% powdered iron, with reaction times around 6 hours at 70 °C under reflux to achieve yields up to 95% of 5-bromonicotinic acid with high purity (100% by GLC). The process involves distillation of excess bromine and thionyl chloride, followed by neutralization and recrystallization from isopropyl alcohol.

Alternative Bromination Methods

- Halogenation using alkali-metal hypobromites under strongly alkaline conditions on 2-hydroxynicotinic acid derivatives can also yield 5-bromo-2-hydroxynicotinic acid salts, which can be acidified to free acids. This method is conducted at pH ≥12 and low temperatures (0–25 °C) and involves a reducing agent to quench excess halogen.

Introduction of the Cyclohexyloxy Group at the 2-Position

The 2-(cyclohexyloxy) substitution on the nicotinic acid ring is generally introduced via nucleophilic aromatic substitution or etherification of the 2-hydroxy position on nicotinic acid derivatives.

Etherification of 2-Hydroxynicotinic Acid

Starting from 2-hydroxynicotinic acid or its 5-bromo derivative, the hydroxy group at position 2 can be alkylated with cyclohexyl halides (e.g., cyclohexyl bromide or chloride) or cyclohexanol under basic conditions, often using sodium hydride or potassium carbonate as base in polar aprotic solvents (e.g., DMF, DMSO).

The reaction proceeds via nucleophilic substitution to form the 2-(cyclohexyloxy) substituent.

Typical Reaction Conditions

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Bromo-2-hydroxynicotinic acid + NaH/K2CO3 | Deprotonation of hydroxyl group |

| 2 | Addition of cyclohexyl bromide or cyclohexanol | Ether formation at 2-position |

| 3 | Reaction at 50–80 °C for several hours | Completion of substitution |

| 4 | Workup: aqueous quench, extraction, purification | Isolation of this compound |

- Purification often involves recrystallization or chromatographic techniques to achieve high purity.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination with Fe catalyst | Nicotinic acid, SOCl2, Br2, Fe | 70 °C, 6 h reflux | Up to 95 | High yield, relatively short time | Requires handling bromine, SOCl2 |

| Halogenation with hypobromite | 2-Hydroxynicotinic acid, NaOBr | Alkaline pH ≥12, 0–25 °C | Moderate | Mild conditions | Multi-step, lower yield |

| Etherification | 5-Bromo-2-hydroxynicotinic acid, cyclohexyl bromide, base | 50–80 °C, several hours | High | Straightforward alkylation | Requires pure intermediate |

Research Findings and Notes

The catalytic iron powder amount is critical; below 0.5% reduces yield significantly, above 5% complicates purification without yield benefit.

Reaction time for bromination can be reduced from 18 hours (older methods) to 6 hours with catalyst optimization.

Purity of intermediates and final product is confirmed by elemental analysis, proton NMR, and gas-liquid chromatography (GLC), with purities reaching 100% for 5-bromonicotinic acid.

The etherification step must be carefully controlled to avoid side reactions and ensure selective substitution at the 2-position.

Summary Table of Key Preparation Parameters for this compound Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 5-Bromonicotinic acid synthesis | Nicotinic acid, SOCl2, Br2, Fe catalyst | 70 °C | 6 h reflux | 90–95 | Optimized Fe catalyst amount |

| Etherification | 5-Bromo-2-hydroxynicotinic acid, cyclohexyl bromide or cyclohexanol, base | 50–80 °C | Several h | High | Requires pure intermediate |

| Purification | Recrystallization (isopropyl alcohol, ethanol) | Ambient | - | - | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclohexyloxy)nicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(cyclohexyloxy)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexyloxy)nicotinic acid is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and similarity indices:

Key Research Findings

Positional Isomerism: The substitution pattern significantly impacts bioactivity.

Substituent Effects :

- Methoxy vs. Cyclohexyloxy : Methoxy-substituted analogs (e.g., 5-Bromo-2-methoxynicotinic acid) exhibit higher aqueous solubility but lower metabolic stability due to reduced steric bulk .

- Hydroxyl Group : The hydroxyl variant (5-Bromo-2-hydroxynicotinic acid) demonstrates hydrogen-bonding capability, making it suitable for metal chelation or as a precursor for prodrugs .

- Chloro and Trifluoromethyl Groups : Chloro-substituted derivatives are more reactive in cross-coupling reactions, while trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .

Physicochemical Properties :

- Lipophilicity follows the order: Cyclohexyloxy > Trifluoromethyl > Chloro > Methoxy > Hydroxyl.

- Bromine’s electron-withdrawing effect stabilizes the pyridine ring, influencing acidity (pKa) and reactivity in nucleophilic substitutions .

Biological Activity

5-Bromo-2-(cyclohexyloxy)nicotinic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of a bromine atom and a cyclohexyloxy group contributes to its distinct chemical properties, which may influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine and research.

This compound has the molecular formula C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol. The compound is synthesized through substitution reactions involving brominating agents and cyclohexyloxy reagents under controlled conditions. Its unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and coupling reactions.

The exact mechanism of action for this compound has not been extensively studied; however, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in biochemical pathways, potentially influencing cellular functions and behaviors.

Case Studies

A notable case study examined the long-term effects of nicotinic acid in patients with psychiatric disorders. Although this study did not directly involve this compound, it provides insights into the broader category of nicotinic acids. The case reported a patient with bipolar disorder who experienced stabilization on high doses of nicotinic acid, suggesting potential therapeutic applications for compounds within this class .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloronicotinic acid | Chlorine atom instead of cyclohexyloxy group | Limited studies on antimicrobial effects |

| 5-Bromonicotinic acid | Lacks cyclohexyloxy group | Less complex; potential for fewer interactions |

The presence of both a bromine atom and a cyclohexyloxy group in this compound may confer unique properties that enhance its biological activity compared to its analogs.

Future Research Directions

Further research is essential to elucidate the specific biological mechanisms by which this compound exerts its effects. Key areas for future investigation include:

- In vitro and in vivo studies : To assess the antimicrobial efficacy against various pathogens.

- Pharmacological studies : To explore potential therapeutic applications in treating psychiatric disorders or infections.

- Molecular docking studies : To identify specific targets and pathways affected by this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(cyclohexyloxy)nicotinic acid with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with bromination of a nicotinic acid derivative followed by substitution of the hydroxyl group with a cyclohexyloxy moiety. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous dichloromethane to minimize side reactions .

- Cyclohexyloxy Substitution : React 5-bromo-2-hydroxynicotinic acid with cyclohexyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–24 hours .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation : Use ¹H NMR (δ 1.2–2.1 ppm for cyclohexyl protons, δ 8.2–8.5 ppm for pyridine protons) and ¹³C NMR (δ 165–170 ppm for carboxylic acid) .

- Purity Assessment : HPLC with UV detection at 254 nm; retention time comparison against standards .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: 330.04 g/mol) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:

- Nucleophilic Substitution : The bromine atom at position 5 undergoes substitution with amines (e.g., Suzuki-Miyaura coupling using Pd(PPh₃)₄ and arylboronic acids) .

- Carboxylic Acid Functionalization : Esterification (via thionyl chloride/methanol) or amide formation (using EDC/HOBt) .

- Cyclohexyloxy Stability : Resistant to hydrolysis under acidic conditions but may cleave under strong bases (e.g., NaOH > 2M) .

Q. How is the biological activity of this compound typically evaluated?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves (1–100 µM range) .

- Cellular Uptake : LC-MS quantification in HEK293 cells after 24-hour exposure (10 µM) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory bioactivity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ across studies) may arise from differences in assay conditions or solubility. Strategies include:

- Solubility Optimization : Use DMSO stocks diluted in PBS with 0.1% Tween-20 to prevent aggregation .

- Target Engagement Validation : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .

- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

Q. What computational methods predict the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17). Focus on hydrogen bonds between the carboxylic acid and Lys721 .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants using datasets of analogous brominated nicotinic acids .

Q. How to address low yields in Suzuki-Miyaura coupling reactions involving this compound?

Methodological Answer: Low yields (<30%) often stem from steric hindrance from the cyclohexyloxy group. Mitigation strategies:

- Ligand Screening : Use bulky ligands (e.g., SPhos) to enhance Pd catalyst efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve homogeneity .

Q. What structural analogs are critical for SAR studies?

Methodological Answer: Key analogs and their distinguishing features:

Data Contradiction Analysis

Example Issue : Discrepancies in reported IC₅₀ values for EGFR inhibition.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.